![molecular formula C18H18Cl2N2O3S B12217658 N-(2,4-dichlorophenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B12217658.png)
N-(2,4-dichlorophenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichlorophenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a prolinamide core substituted with 2,4-dichlorophenyl and 4-methylphenylsulfonyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide typically involves the following steps:
Formation of the Prolinamide Core: The prolinamide core can be synthesized through the reaction of proline with an appropriate amine under controlled conditions.
Substitution with 2,4-Dichlorophenyl Group:
Sulfonylation with 4-Methylphenylsulfonyl Chloride: The final step involves the sulfonylation of the intermediate compound with 4-methylphenylsulfonyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
N-(2,4-dichlorophenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of target enzymes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-2-[(2-[(4-methylphenyl)sulfonyl]amino)phenyl]sulfanylacetamide
- N-(2,4-dichlorophenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide
Uniqueness
This compound stands out due to its specific substitution pattern and the presence of both dichlorophenyl and methylphenylsulfonyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C18H18Cl2N2O3S |
|---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H18Cl2N2O3S/c1-12-4-7-14(8-5-12)26(24,25)22-10-2-3-17(22)18(23)21-16-9-6-13(19)11-15(16)20/h4-9,11,17H,2-3,10H2,1H3,(H,21,23) |
InChI Key |
UAAVABZKWXHMBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


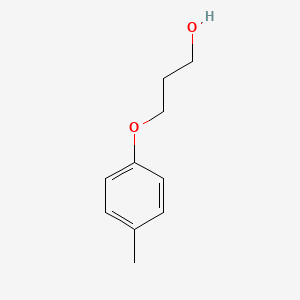
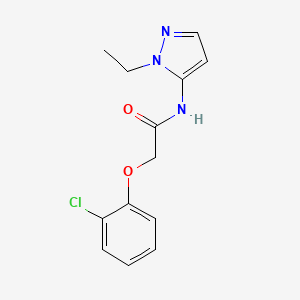
![N-[(4-methoxyphenyl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12217586.png)
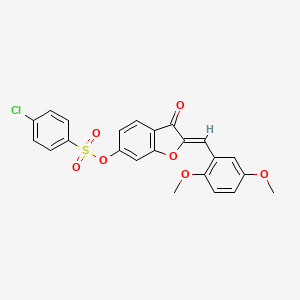

![N-(1,3-benzodioxol-5-yl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12217593.png)
![Ethyl 4-[(chloroacetyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B12217606.png)
![3-(4-tert-butylphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12217608.png)

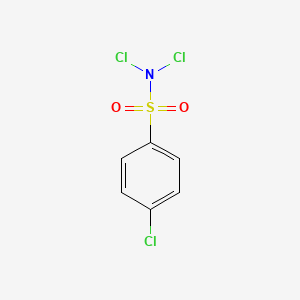
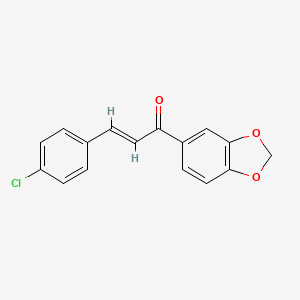
![N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethylpyrazol-4-amine;hydrochloride](/img/structure/B12217655.png)
![4-{2-[4-(benzyloxy)-3-fluorophenyl]-2-oxoethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12217656.png)
![(2Z)-7-[(dipropylamino)methyl]-2-(4-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12217660.png)
